molecular formula C11H22N2 B1450481 7-Butyl-2,7-diazaspiro[3.5]nonane CAS No. 1782390-04-8

7-Butyl-2,7-diazaspiro[3.5]nonane

Cat. No. B1450481
CAS RN: 1782390-04-8
M. Wt: 182.31 g/mol
InChI Key: DSWWMZIQQVJOMN-UHFFFAOYSA-N
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Description

7-Butyl-2,7-diazaspiro[3.5]nonane, also known as B2DN, is a cyclic organic compound in the class of diazaspiro compounds. It is a nitrogen-containing heterocyclic compound with a molecular formula of C7H13N. B2DN is a colorless liquid at room temperature and has a boiling point of 183°C. It is soluble in organic solvents, such as ethanol and methanol, and is insoluble in water. B2DN has been studied for its potential use in a variety of scientific applications, including as a synthetic intermediate, as a pharmaceutical agent, and as a biochemical reagent.

Scientific Research Applications

Sigma Receptors Ligands Development

7-Butyl-2,7-diazaspiro[3.5]nonane: has been reported to play a significant role in the development of ligands for sigma receptors (SRs) . These receptors are implicated in various biological and pathological conditions, including neuroprotection and neuroinflammation. The compound’s core structure is crucial for creating specific agonist or antagonist profiles, which can lead to new therapeutic agents for treating human conditions.

Analgesic Effects Research

This compound has been evaluated for its potential analgesic effects in vivo . It’s part of a study that might establish its importance for the development of S1R compounds with specific agonist or antagonist profiles. This research could contribute to new pain management therapies, enhancing opioid-mediated analgesia or providing alternative pain relief options.

Drug Discovery

The structural core of 7-Butyl-2,7-diazaspiro[3.5]nonane is being explored for its utility in drug discovery . Its ability to bind with sigma receptors suggests it could be a valuable scaffold for designing drugs that modulate these receptors, potentially leading to treatments for a variety of conditions.

Molecular Modeling

Molecular modeling studies have been carried out to analyze the binding mode of 7-Butyl-2,7-diazaspiro[3.5]nonane derivatives . These studies help in understanding how the compound interacts with sigma receptors at the molecular level, providing insights that are essential for rational drug design.

Protein Degradation Research

The compound has been used as a functionalized ligand for protein degradation applications . It serves as a basic building block for the development of a protein degrader library, which is a promising approach for targeted protein degradation therapies.

Chemical Synthesis

7-Butyl-2,7-diazaspiro[3.5]nonane: is also a key intermediate in chemical synthesis . Its availability in high purity forms enables researchers to use it as a starting material for synthesizing a wide range of chemical entities.

Mechanism of Action

Target of Action

The primary targets of 7-Butyl-2,7-diazaspiro[3.5]nonane are the sigma receptors (SRs), specifically the sigma-1 (S1R) and sigma-2 (S2R) receptors . These receptors are involved in several biological and pathological conditions . The S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .

Mode of Action

7-Butyl-2,7-diazaspiro[3.5]nonane interacts with its targets, the sigma receptors, leading to changes in their activity. Upon activation, S1R dissociates from BiP, moving toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .

Biochemical Pathways

The interaction of 7-Butyl-2,7-diazaspiro[3.5]nonane with sigma receptors affects various biochemical pathways. The S1R is highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation

Result of Action

The molecular and cellular effects of 7-Butyl-2,7-diazaspiro[3.5]nonane’s action are dependent on its interaction with the sigma receptors. For instance, S1R ligands have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models . The exact molecular and cellular effects of this compound are subject to further investigation.

properties

IUPAC Name

7-butyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-3-6-13-7-4-11(5-8-13)9-12-10-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWWMZIQQVJOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Butyl-2,7-diazaspiro[3.5]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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